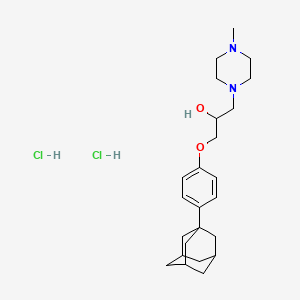
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines an adamantane moiety with a phenoxy group and a piperazine ring, making it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane derivative is synthesized through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Phenoxy Group Introduction: The phenoxy group is introduced via a nucleophilic substitution reaction, where the adamantane derivative reacts with a phenol derivative under basic conditions.
Piperazine Ring Addition: The piperazine ring is incorporated through a nucleophilic substitution reaction, where the intermediate product reacts with 4-methylpiperazine.
Final Product Formation: The final product, 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol, is obtained by reacting the intermediate with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield. This typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the pure dihydrochloride salt.
化学反応の分析
Types of Reactions
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other bases for nucleophilic substitution.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The adamantane moiety provides stability and enhances lipophilicity, while the piperazine ring contributes to its binding affinity.
類似化合物との比較
Similar Compounds
- 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
- 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol
- 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
Uniqueness
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the adamantane moiety enhances its stability and lipophilicity, while the piperazine ring improves its binding affinity to molecular targets, making it a valuable compound for various applications.
特性
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O2.2ClH/c1-25-6-8-26(9-7-25)16-22(27)17-28-23-4-2-21(3-5-23)24-13-18-10-19(14-24)12-20(11-18)15-24;;/h2-5,18-20,22,27H,6-17H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSHLRFWLQZQOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2385933.png)
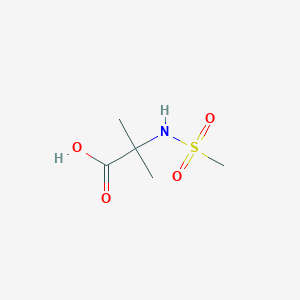
![5-Cyclopropyl-3-[[1-(5H-pyrimido[5,4-b]indol-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2385936.png)
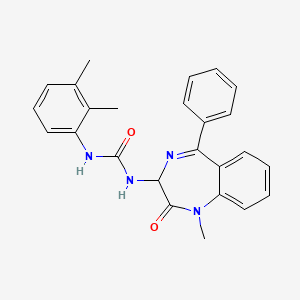
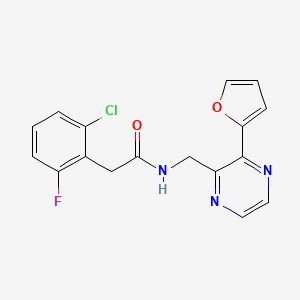
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2385939.png)
![2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2385941.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2385942.png)
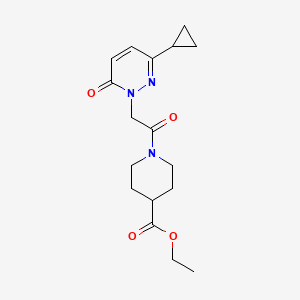
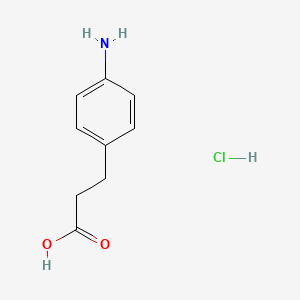
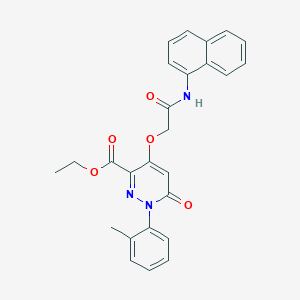
![4-butoxy-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide](/img/structure/B2385952.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide](/img/structure/B2385953.png)
